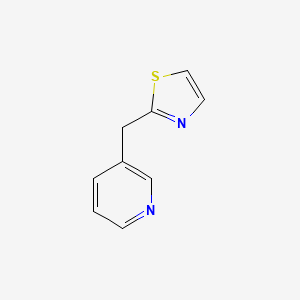

3-(1,3-Thiazol-2-ylmethyl)pyridine

Description

Properties

Molecular Formula |

C9H8N2S |

|---|---|

Molecular Weight |

176.24 g/mol |

IUPAC Name |

2-(pyridin-3-ylmethyl)-1,3-thiazole |

InChI |

InChI=1S/C9H8N2S/c1-2-8(7-10-3-1)6-9-11-4-5-12-9/h1-5,7H,6H2 |

InChI Key |

KMTMOUKUPUZITF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CC2=NC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Thiazol-2-ylmethyl)pyridine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of a thioamide with an α-haloketone to form the thiazole ring. This intermediate can then be reacted with a pyridine derivative under appropriate conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Thiazol-2-ylmethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazole ring or the pyridine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on both the thiazole and pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under conditions that favor substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .

Scientific Research Applications

3-(1,3-Thiazol-2-ylmethyl)pyridine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of materials with specific properties, such as sensors and catalysts.

Mechanism of Action

The mechanism of action of 3-(1,3-Thiazol-2-ylmethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and pyridine rings can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Molecular and Structural Features

The following table summarizes key structural and molecular differences between 3-(1,3-Thiazol-2-ylmethyl)pyridine and related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Heterocyclic Features |

|---|---|---|---|---|

| This compound | C₈H₇N₃S | 177.23 | Thiazole-methyl | Pyridine + thiazole |

| Pyrido[3,2-d][1,3]thiazole-2-thiol | C₆H₄N₂S₂ | 168.24 | Fused thiazole-pyridine + thiol | Fused bicyclic system |

| 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine | C₁₂H₁₀N₆ | 238.25 | Phenyl-tetrazole | Pyridine + tetrazole |

| 3-((4-Methoxyphenyl)selanyl)-2-phenylimidazo[1,2-a]pyridine | C₂₀H₁₇N₂OSe | 396.28 | Selenyl-methoxyphenyl + phenylimidazole | Imidazopyridine + selenium substituent |

| 3-(Ethylthio)-9-methyl-6-(alkylthio)pyrazolo-triazolo-pyridine derivatives | Variable | ~300–400 | Alkylthio, ethylthio, methyl | Pyrazole + triazole + pyridine |

Key Observations :

- Thiazole vs.

- Fused vs. Substituted Systems : Pyrido[3,2-d][1,3]thiazole-2-thiol (fused bicyclic structure) exhibits planar rigidity, contrasting with the flexible thiazole-methyl group in the target compound .

- Selenium vs. Sulfur : The selanylimidazopyridine derivative () introduces selenium, which may confer redox activity distinct from sulfur-based analogs .

Antifungal and Enzyme Inhibition

- Tetrazole Derivatives : 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine analogs may inhibit sterol-14α-demethylase (CYP51), disrupting fungal membrane synthesis. The tetrazole’s electron-withdrawing properties enhance binding to heme iron in CYP51 .

- Thiazole Derivatives : The thiazole-methyl group in this compound could interact with hydrophobic pockets in enzymes like cyclooxygenase-2 (COX-2), similar to alkylthio pyrazolo-triazolo-pyridines, where sulfur substituents modulate binding affinity .

- Selenium-Containing Compounds : Selanylimidazopyridines (e.g., MPI) exhibit unique interactions with tyrosine kinases due to selenium’s polarizability and redox activity .

Anti-Inflammatory and Anticancer Potential

- COX-2 Inhibition : Pyrazolo-triazolo-pyridines with short alkylthio chains (e.g., methyl/ethyl) show high COX-2 binding, suggesting that this compound’s thiazole-methyl group may similarly target inflammatory pathways .

- Receptor Tyrosine Kinases : Longer alkylthio chains (C5–C9) in pyrazolo-triazolo-pyridines enhance interactions with kinase active sites, a feature that could be explored in thiazole derivatives for oncology applications .

Biological Activity

3-(1,3-Thiazol-2-ylmethyl)pyridine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies and highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a thiazole ring attached to a pyridine moiety. This unique arrangement allows for various interactions at the molecular level, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes, potentially disrupting metabolic pathways in pathogens or cancer cells.

- Receptor Modulation : It may modulate receptor activity, influencing cellular responses to external signals.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in target cells, leading to cell death.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, the compound demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. Notable findings include:

- Cytotoxicity : The compound showed cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15.6 |

| HCT116 | 10.0 |

| A549 (lung cancer) | 12.5 |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Case Studies and Research Findings

Several studies have examined the biological activity of this compound:

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the broad-spectrum antimicrobial activity of thiazole derivatives, including this compound. The research indicated that modifications to the thiazole ring could enhance efficacy against resistant strains .

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that the compound induced apoptosis in cancer cells through ROS generation and modulation of apoptotic pathways. This was particularly evident in studies involving breast and colon cancer cell lines .

- Neuroprotective Effects : Emerging research also suggests potential neuroprotective properties of thiazole derivatives in models of oxidative stress-induced neurotoxicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1,3-Thiazol-2-ylmethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of thiazole-pyridine hybrids often involves multi-step reactions, such as nucleophilic substitution or cyclization. For example, coupling a pyridine derivative with a thiazole precursor under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) with catalysts like potassium carbonate can yield the target compound. Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 for pyridine:thiazole) are critical for minimizing side products. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the pure product .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Look for characteristic signals: pyridine protons at δ 8.3–8.6 ppm (aromatic coupling), thiazole protons at δ 7.1–7.5 ppm, and methylene bridge protons (CH2) as a singlet near δ 4.5 ppm.

- 13C NMR : Pyridine carbons appear at 145–155 ppm, thiazole carbons at 120–135 ppm, and the CH2 carbon at 40–45 ppm.

- IR : Stretching vibrations for C=N (thiazole) at 1600–1650 cm⁻¹ and C-S bonds at 650–750 cm⁻¹. Cross-validate with elemental analysis (C, H, N, S) to confirm purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (nitrile gloves, lab coats) to avoid inhalation or skin contact. The compound may exhibit neurotoxic or irritant properties based on structural analogs (e.g., pyridine derivatives). Store in airtight containers at 2–8°C, away from oxidizers. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How do electronic effects of substituents on the thiazole ring influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO2, -CF3) on the thiazole ring enhance electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Conversely, electron-donating groups (e.g., -OCH3) reduce reactivity. Optimize catalytic systems (e.g., Pd(PPh3)4, 5 mol%) and bases (K2CO3) in toluene/water mixtures at 90°C. Monitor reaction progress via TLC and characterize regioselectivity using NOESY NMR .

Q. What challenges arise in the crystallographic refinement of thiazole-pyridine hybrids, and how can software like SHELX address them?

- Methodological Answer : Thiazole-pyridine compounds often exhibit disorder in the thiazole ring or CH2 bridge due to torsional flexibility. SHELXL refinement strategies:

- Apply restraints (DFIX, SIMU) to stabilize bond lengths/angles.

- Use TWIN and BASF commands for handling twinned crystals.

- Validate hydrogen bonding networks (e.g., C-H···N interactions) via PLATON. High-resolution data (≤0.8 Å) is critical for resolving positional disorder .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

- Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism) in solution vs. solid state. For example:

- If NMR suggests a single species but X-ray shows multiple conformers, perform variable-temperature NMR to detect equilibria.

- Compare DFT-calculated (B3LYP/6-311+G**) and experimental bond lengths. Deviations >0.05 Å may indicate crystal packing effects. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .

Q. What experimental designs are effective for studying the tautomeric behavior of this compound in solution versus solid state?

- Methodological Answer :

- Solution Studies : Use deuterated solvents (DMSO-d6, CDCl3) for 1H/13C NMR at 298–343 K. Monitor chemical shift changes in thiazole protons to identify tautomeric equilibria.

- Solid-State Studies : Compare single-crystal XRD structures of polymorphs. Pair with solid-state NMR (CP-MAS) to detect hydrogen bonding patterns. Computational modeling (MD simulations) can predict dominant tautomers under varying conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.